

An In-Depth Technical Guide to 3,4,5-Tribromoaniline

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Compound of Interest

Compound Name: 3,4,5-Tribromoaniline

Cat. No.: B1304853

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Tribromoaniline is a halogenated aromatic amine that serves as a crucial building block in organic synthesis. Its unique substitution pattern, with bromine atoms flanking the amine group, imparts specific reactivity and properties that are leveraged in the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of **3,4,5-Tribromoaniline**, with a focus on its relevance to researchers in the pharmaceutical and chemical industries.

Chemical and Physical Properties

3,4,5-Tribromoaniline is a solid at room temperature with the chemical formula $C_6H_4Br_3N$. The presence of three heavy bromine atoms significantly influences its molecular weight and other physical properties.

Table 1: Chemical Identifiers and Physical Properties of **3,4,5-Tribromoaniline**

Property	Value
CAS Number	609-16-5[1][2][3]
Molecular Formula	C ₆ H ₄ Br ₃ N[1][2][3]
Molecular Weight	329.81 g/mol [1][2][3]
Melting Point	118-119 °C[4]
Boiling Point	340.0 ± 37.0 °C (Predicted)[4]
Density	2.351 ± 0.06 g/cm ³ (Predicted)[4]
InChI Key	FJBYYZKYMWMKRT-UHFFFAOYSA-N[1]
Canonical SMILES	C1=C(C=C(C(=C1Br)Br)Br)N[2]

Synthesis and Experimental Protocols

The primary synthetic route to **3,4,5-Tribromoaniline** involves the reduction of a nitro group to an amine. This transformation is a fundamental reaction in organic chemistry.

Synthesis of 3,4,5-Tribromoaniline via Reduction of 3,4,5-Tribromonitrobenzene

The most common and effective method for the synthesis of **3,4,5-Tribromoaniline** is the reduction of 3,4,5-tribromonitrobenzene. This is typically achieved using a metal in an acidic medium.[1] Iron powder in the presence of an acid like acetic acid or hydrochloric acid is a widely used reagent for this purpose.[1]

Experimental Protocol: Reduction of 3,4,5-Tribromonitrobenzene

- Materials:
 - 3,4,5-Tribromonitrobenzene
 - Iron powder
 - Glacial acetic acid or concentrated hydrochloric acid

- Ethanol
- Water
- Round-bottom flask
- Reflux condenser
- Stirring apparatus
- Heating mantle
- Filtration apparatus (e.g., Büchner funnel)
- Procedure:
 - In a round-bottom flask equipped with a reflux condenser and a stirrer, suspend 3,4,5-tribromonitrobenzene in a suitable solvent such as ethanol or aqueous acetic acid.
 - Add an excess of iron powder to the suspension.
 - Slowly add glacial acetic acid or concentrated hydrochloric acid to the mixture. The reaction is exothermic and may require cooling to control the rate.
 - After the initial reaction subsides, heat the mixture at reflux with stirring for several hours until the reaction is complete (monitoring by TLC is recommended).
 - Once the reaction is complete, allow the mixture to cool to room temperature.
 - Filter the hot reaction mixture to remove the iron and iron salts.
 - The filtrate is then concentrated under reduced pressure to remove the solvent.
 - The crude **3,4,5-Tribromoaniline** can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.

Caption: Synthesis of **3,4,5-Tribromoaniline**.

Reactivity and Signaling Pathways

The chemical reactivity of **3,4,5-Tribromoaniline** is primarily dictated by the amino group and the bromine substituents on the aromatic ring.

Diazotization Reactions

The primary amino group of **3,4,5-Tribromoaniline** can be converted into a diazonium salt through a process called diazotization.^[1] This reaction involves treating the aniline derivative with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.^[1] The resulting diazonium salt is a versatile intermediate that can undergo various subsequent reactions, such as Sandmeyer reactions, to introduce a wide range of functional groups.^[1]

Experimental Protocol: Diazotization of **3,4,5-Tribromoaniline**

- Materials:
 - **3,4,5-Tribromoaniline**
 - Sodium nitrite
 - Concentrated hydrochloric acid or sulfuric acid
 - Water
 - Ice
 - Beaker
 - Stirring apparatus
- Procedure:
 - Dissolve **3,4,5-Tribromoaniline** in a mixture of concentrated hydrochloric acid (or sulfuric acid) and water.
 - Cool the solution to 0-5 °C in an ice bath with constant stirring.

- Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution. Maintain the temperature below 5 °C throughout the addition.
- Continue stirring the mixture for a short period after the addition is complete to ensure full formation of the diazonium salt.
- The resulting diazonium salt solution can be used immediately in subsequent reactions.

Caption: Diazotization of **3,4,5-Tribromoaniline**.

Spectroscopic Data

Spectroscopic techniques are essential for the characterization and identification of **3,4,5-Tribromoaniline**.

Table 2: Spectroscopic Data for **3,4,5-Tribromoaniline**

Technique	Observed Signals/Peaks
^1H NMR	Due to the molecule's symmetry, the proton NMR spectrum is simplified, showing a single signal for the two equivalent aromatic protons at positions 2 and 6. [1]
^{13}C NMR	The proton-decoupled ^{13}C NMR spectrum is expected to show three distinct signals for the aromatic carbons: one for the carbon bonded to the amino group (C-1), one for the two equivalent carbons bearing protons (C-2 and C-6), and one for the three equivalent carbons bonded to bromine atoms (C-3, C-4, and C-5). [1]
IR Spectroscopy	The IR spectrum would show characteristic absorption bands for the N-H stretching of the primary amine group and vibrations associated with the substituted benzene ring.
Mass Spectrometry	Mass spectrometry can be used to determine the molecular weight of the compound. The fragmentation pattern would likely show the loss of bromine atoms and other characteristic fragments.

Applications in Research and Drug Development

3,4,5-Tribromoaniline is a valuable intermediate in the synthesis of more complex organic molecules, including those with potential pharmaceutical applications. Halogenated aromatic amines are a class of compounds recognized for their importance in pharmaceuticals, agrochemicals, and materials science.[\[1\]](#) The introduction of halogen atoms can significantly alter the physical, chemical, and biological properties of an aromatic amine.[\[1\]](#)

While specific drug development pathways involving **3,4,5-Tribromoaniline** are often proprietary, its utility as a synthetic building block is well-established. The ability to introduce

various functional groups via the diazonium salt intermediate makes it a versatile starting material for creating libraries of compounds for biological screening.

Safety and Toxicity

Detailed toxicological data for **3,4,5-Tribromoaniline** is not as extensively documented as for some of its isomers. However, as with all halogenated anilines, it should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For its isomer, 2,4,6-Tribromoaniline, the safety data sheet indicates that it is harmful if swallowed, inhaled, or absorbed through the skin and may cause irritation.[2][5] It is reasonable to assume similar hazards for **3,4,5-Tribromoaniline**.

Table 3: GHS Hazard Information for **3,4,5-Tribromoaniline**

Hazard Statement Codes	Description
H315	Causes skin irritation[3]
H319	Causes serious eye irritation[3]
H335	May cause respiratory irritation[3]

Precautionary Statement Codes: P280, P305+P351+P338, P332+P313.[3]

Conclusion

3,4,5-Tribromoaniline is a key synthetic intermediate with a well-defined set of properties and reactivity. Its importance in organic synthesis, particularly in the preparation of diverse aromatic compounds through diazotization reactions, makes it a valuable tool for researchers in various fields, including drug discovery and materials science. A thorough understanding of its synthesis, reactivity, and safe handling is essential for its effective utilization in the laboratory.

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